molecular formula C12H14O2 B12821083 2-(4-Butylphenyl)-2-oxoacetaldehyde

2-(4-Butylphenyl)-2-oxoacetaldehyde

Cat. No.: B12821083
M. Wt: 190.24 g/mol
InChI Key: YFHXGIXQUCRSKN-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-2-oxoacetaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-butylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(4-Butylphenyl)-2-oxoacetic acid.

    Reduction: 2-(4-Butylphenyl)-2-hydroxyacetaldehyde.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Butylphenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenyl ring may engage in π-π interactions with aromatic residues in biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-oxoacetaldehyde
  • 2-(4-Ethylphenyl)-2-oxoacetaldehyde
  • 2-(4-Propylphenyl)-2-oxoacetaldehyde

Uniqueness

2-(4-Butylphenyl)-2-oxoacetaldehyde is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. This difference can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(4-butylphenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C12H14O2/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13/h5-9H,2-4H2,1H3

InChI Key

YFHXGIXQUCRSKN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C=O

Origin of Product

United States

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